24-Cycloproyply-1,3-bis[[(1,1-dimethylethyl)dimethylsily]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol
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Overview
Description
24-Cycloproyply-1,3-bis[[(1,1-dimethylethyl)dimethylsily]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol is a complex organosilicon compound with the molecular formula C39H68O3Si2 and a molecular weight of 641.13 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include multiple silyl ether groups and a cyclopropyl moiety.
Preparation Methods
The synthesis of 24-Cycloproyply-1,3-bis[[(1,1-dimethylethyl)dimethylsily]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol involves several steps, typically starting with the preparation of the cyclopropyl intermediate. The reaction conditions often include the use of tert-butyl dimethylsilyl chloride (TBDMS-Cl) as a silylating agent, along with appropriate bases such as imidazole or pyridine to facilitate the silylation reaction
Chemical Reactions Analysis
24-Cycloproyply-1,3-bis[[(1,1-dimethylethyl)dimethylsily]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding epoxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.
Mechanism of Action
The mechanism of action of 24-Cycloproyply-1,3-bis[[(1,1-dimethylethyl)dimethylsily]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol involves its interaction with specific molecular targets and pathways. The silyl ether groups can undergo hydrolysis, releasing active intermediates that interact with biological targets. The cyclopropyl moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 24-Cycloproyply-1,3-bis[[(1,1-dimethylethyl)dimethylsily]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol include:
Bis-TBDMS-trans-calcipotriol: Another silyl ether compound with similar structural features and applications.
N,N-Dimethyltrimethylsilylamine: A simpler silyl ether used in various chemical reactions.
2-(Tert-Butyldimethylsilyl)Thiazole: A silyl-protected thiazole derivative used in organic synthesis.
Properties
Molecular Formula |
C39H68O3Si2 |
---|---|
Molecular Weight |
641.1 g/mol |
IUPAC Name |
4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol |
InChI |
InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/t27?,32?,33?,34?,35?,36?,39-/m1/s1 |
InChI Key |
DIMYHZDULFSWLS-GFVUDGAESA-N |
Isomeric SMILES |
CC(C=CC(C1CC1)O)C2CCC3[C@@]2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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